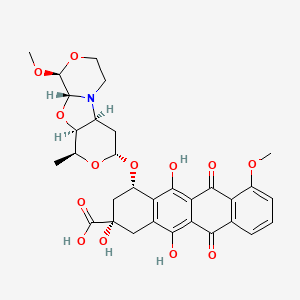

PNU-159682 carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H33NO13 |

|---|---|

Molecular Weight |

627.6 g/mol |

IUPAC Name |

(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |

InChI |

InChI=1S/C31H33NO13/c1-12-27-15(32-7-8-42-29(41-3)28(32)45-27)9-18(43-12)44-17-11-31(39,30(37)38)10-14-20(17)26(36)22-21(24(14)34)23(33)13-5-4-6-16(40-2)19(13)25(22)35/h4-6,12,15,17-18,27-29,34,36,39H,7-11H2,1-3H3,(H,37,38)/t12-,15-,17-,18-,27+,28+,29-,31-/m0/s1 |

InChI Key |

QRJDFOACHALIRS-LURYFDOKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCO[C@@H]([C@H]7O2)OC |

Canonical SMILES |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)O)O)N7CCOC(C7O2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potency of PNU-159682 Carboxylic Acid: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Cytotoxic Mechanisms of a Promising ADC Payload

This technical guide provides an in-depth analysis of the mechanism of action of PNU-159682 carboxylic acid, a highly potent derivative of the anthracycline nemorubicin. Developed for researchers, scientists, and professionals in the field of drug development, this document elucidates the molecular interactions and cellular consequences of this powerful cytotoxic agent, which is increasingly being utilized as a payload in antibody-drug conjugates (ADCs). While the "carboxylic acid" designation points to a modification primarily for linker attachment in ADCs, the core mechanism of action is rooted in the activity of its parent compound, PNU-159682.

Executive Summary

PNU-159682 is a major and exceptionally potent metabolite of the anthracycline antibiotic nemorubicin, formed in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] Its carboxylic acid derivative is engineered to facilitate conjugation to monoclonal antibodies, creating targeted cancer therapies. The compound's cytotoxic effects stem from a multi-faceted attack on DNA integrity and cellular replication. The primary mechanisms are:

-

Inhibition of DNA Topoisomerase II: PNU-159682 is a potent inhibitor of topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[3][4]

-

DNA Intercalation and Adduct Formation: The planar structure of the molecule allows it to insert between DNA base pairs, particularly at G:C rich sequences, forming stable, albeit reversible, adducts.[5][6][7] This physical disruption of the DNA helix interferes with the machinery of replication and transcription.

-

Induction of DNA Damage and Cell Cycle Arrest: The combined effects of topoisomerase II inhibition and DNA intercalation lead to significant DNA damage, triggering a robust cellular response. This culminates in a characteristic cell cycle arrest in the S-phase, a feature that distinguishes it from other anthracyclines like doxorubicin (B1662922) which typically induce a G2/M block.[2][8][9]

-

Apoptosis and Immunogenic Cell Death: The overwhelming DNA damage ultimately drives the cell into programmed cell death, or apoptosis.[2][5][9] Furthermore, there is evidence to suggest that cell death induced by PNU-159682 can be immunogenic, potentially stimulating an anti-tumor immune response.[2][9][10]

The extreme potency of PNU-159682, being thousands of times more cytotoxic than doxorubicin, makes it an attractive payload for ADCs, where its power can be selectively delivered to cancer cells, minimizing systemic toxicity.[5][11]

Core Mechanism of Action: A Multi-pronged Assault on DNA

The antitumor activity of this compound is a direct consequence of its ability to induce catastrophic DNA damage through a coordinated mechanism.

Inhibition of Topoisomerase II

Topoisomerase II is a critical enzyme that transiently cleaves both strands of a DNA duplex to allow another duplex to pass through, thereby resolving knots and tangles in the genome. PNU-159682 interferes with this process by stabilizing the "cleavage complex," a state where the enzyme is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, double-strand breaks.

DNA Intercalation

PNU-159682 inserts itself into the DNA double helix, forming non-covalent but highly stable interactions.[6] This intercalation distorts the helical structure, which can inhibit the binding of DNA and RNA polymerases, thus halting replication and transcription.[3] NMR studies have shown a strong, reversible binding preference for G:C base pairs.[6]

Induction of DNA Damage Response and S-Phase Arrest

The accumulation of double-strand breaks and stalled replication forks activates the cell's DNA Damage Response (DDR) pathways. A key event in this process is the phosphorylation of checkpoint kinase 1 (Chk1), which is crucial for initiating an intra-S phase cell cycle arrest.[7][8] This arrest provides the cell with an opportunity to repair the damage; however, the overwhelming level of damage induced by PNU-159682 typically pushes the cell beyond the point of no return, leading to apoptosis. The S-phase arrest is a distinctive feature of PNU-159682's mechanism.[2][7][8][9]

Quantitative Data: In Vitro Cytotoxicity

PNU-159682 demonstrates exceptional potency across a wide range of human cancer cell lines. The following tables summarize its cytotoxic activity.

| Cell Line | Histotype | IC70 (nM)[2] |

| HT-29 | Colon Adenocarcinoma | 0.58 |

| A2780 | Ovarian Carcinoma | 0.07 |

| DU145 | Prostate Carcinoma | 0.21 |

| EM-2 | Larynx Carcinoma | 0.11 |

| Jurkat | Acute T-cell Leukemia | 0.10 |

| CEM | Acute T-cell Leukemia | 0.08 |

| Cell Line | Histotype | IC50 (nM)[11] |

| BJAB.Luc | Burkitt's Lymphoma | 0.10 |

| Granta-519 | Mantle Cell Lymphoma | 0.020 |

| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.10 |

| Cell Line | Target Expression | IC50 (nM)[3] |

| SKRC-52 | CAIX-expressing | 25 |

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Logical Flow of Cytotoxic Action

Caption: Logical flow from drug exposure to cell death.

Experimental Workflow for Mechanism Elucidation

Caption: Workflow for characterizing PNU-159682's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's mechanism of action.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay determines cytotoxicity by measuring the total cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate spectrophotometer

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include untreated cells (vehicle control) and wells with medium only (background control). Incubate for the desired exposure time (e.g., 72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour.[1]

-

Washing: Carefully remove the supernatant. Wash the plates five times with 200 µL of 1% acetic acid to remove excess TCA. Air dry the plates completely.[1][11]

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][11]

-

Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.[11][12]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[1][11]

-

Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[12][13]

-

Data Analysis: Subtract the background OD from all readings. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated (interlinked) DNA circles into individual minicircles, and the inhibition of this process by a test compound.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA) - a network of catenated minicircles

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)[7]

-

ATP solution (e.g., 30 mM)

-

STEB (Stop Buffer: 40% Sucrose, 100mM Tris-HCl pH 7.5, 1mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose (B213101) gel (1%) in TAE buffer

-

Ethidium (B1194527) bromide

-

UV transilluminator

Procedure:

-

Reaction Setup: On ice, prepare a reaction mix. For a 30 µL reaction, combine: 3 µL 10x Assay Buffer, 1 µL ATP, 2 µL kDNA, and water to a volume of 26.7 µL.[7]

-

Inhibitor Addition: Aliquot the reaction mix into microcentrifuge tubes. Add 0.3 µL of this compound (at various concentrations) or DMSO (vehicle control) to the respective tubes.

-

Enzyme Addition: Add a pre-determined amount of human topoisomerase II (e.g., 1 Unit) to each tube (except the no-enzyme control). Mix gently.[14]

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[7][10]

-

Reaction Termination: Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol. Vortex briefly and centrifuge for 2 minutes.[7]

-

Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel containing ethidium bromide. Run the gel at ~85V for 1 hour.[7]

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated product compared to the control.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to quantify the DNA content of cells, thereby determining their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[8][9]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1x10⁶ cells. For adherent cells, use trypsin and neutralize. Centrifuge at 300g for 5 minutes and wash the pellet with PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[5][6]

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 500g) for 5-10 minutes. Discard the supernatant and wash the pellet twice with PBS.[5]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[5] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.[5]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events. Use pulse width vs. pulse area plots to exclude cell doublets.[6]

-

Data Interpretation: The DNA content will be displayed as a histogram. Cells in G0/G1 will have 2N DNA content (first peak), cells in G2/M will have 4N DNA content (second peak), and cells in S-phase will have an intermediate DNA content, appearing between the two peaks. An accumulation of cells in the S-phase region indicates an S-phase arrest.

DNA Damage Detection by γH2AX Immunofluorescence

This protocol visualizes DNA double-strand breaks (DSBs) by staining for the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DSBs to form distinct nuclear foci.

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: mouse monoclonal anti-γH2AX antibody

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish. Treat with this compound for the desired time.

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[15]

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the coverslips with the anti-γH2AX primary antibody (diluted in blocking solution, e.g., 1:500) overnight at 4°C in a humidified chamber.[16]

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.[15]

-

Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[15]

-

Imaging and Analysis: Visualize the slides using a fluorescence or confocal microscope. γH2AX will appear as distinct foci within the DAPI-stained nuclei. The number of foci per cell can be quantified as a measure of DNA double-strand breaks.[17]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 4. tandfonline.com [tandfonline.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. inspiralis.com [inspiralis.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inspiralis.com [inspiralis.com]

- 15. jove.com [jove.com]

- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

PNU-159682 Carboxylic Acid: A Technical Guide on its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-159682 is a highly potent anthracycline and a major metabolite of the investigational anticancer agent nemorubicin (B1684466) (MMDX). This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of PNU-159682 and its carboxylic acid derivative, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details the biotransformation process from nemorubicin, presents key quantitative data on its potent cytotoxicity, outlines relevant experimental protocols, and visualizes the critical pathways associated with its discovery and mode of action.

Discovery and Origin

PNU-159682 was not discovered through traditional screening methods but was identified as a bioactivation product of nemorubicin. Initial studies isolated three oxidative metabolites of nemorubicin from incubations with NADPH-supplemented liver microsomes from dexamethasone-induced rats: MMDX N-oxide, PNU-159696, and PNU-159682.[1] Of these, PNU-159682 was found to be a significantly more potent cytotoxic agent than its parent compound.

Subsequent research confirmed that PNU-159682 is the major metabolite of nemorubicin in human liver microsomes (HLMs).[2][3] The conversion of nemorubicin to PNU-159682 is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[2][3] This was determined through experiments using a panel of HLMs, where the rate of PNU-159682 formation correlated with CYP3A-mediated activities.[2] Further confirmation was obtained using selective chemical inhibitors of CYP3A, such as ketoconazole (B1673606) and troleandomycin (B1681591), and through the use of monoclonal antibodies targeting CYP3A4/5, all of which significantly reduced the formation of PNU-159682.[2] Studies with cDNA-expressed human CYPs revealed that only CYP3A4 was capable of forming PNU-159682.[2]

The "PNU-159682 carboxylic acid" is a derivative synthesized for the purpose of creating more stable and effective antibody-drug conjugates.[4] Patents describe the oxidation of PNU-159682 to create a carboxylic acid functional group, which then serves as a conjugation point for linker chemistries in ADC development.

Quantitative Data

In Vitro Cytotoxicity

PNU-159682 exhibits exceptionally potent cytotoxicity against a wide range of human tumor cell lines, with IC70 values in the subnanomolar range.[2][5] It is reported to be over 3,000-fold more cytotoxic than its parent compound, nemorubicin, and doxorubicin.[6]

| Cell Line | Histotype | IC70 (nM) of PNU-159682 | Fold Potency Increase vs. Nemorubicin | Fold Potency Increase vs. Doxorubicin |

| HT-29 | Colon Carcinoma | 0.577 | ~790 | ~2100 |

| A2780 | Ovarian Carcinoma | 0.390 | - | - |

| DU145 | Prostate Carcinoma | 0.128 | - | - |

| EM-2 | Leukemia | 0.081 | - | - |

| Jurkat | Leukemia | 0.086 | - | - |

| CEM | Leukemia | 0.075 | ~2360 | ~6420 |

Data compiled from multiple sources.[2][5]

In Vivo Efficacy

In vivo studies in murine models have demonstrated the significant antitumor activity of PNU-159682.

| Animal Model | Tumor Type | Treatment Schedule | Results |

| CD2F1 Mice | Disseminated Murine L1210 Leukemia | 15 µg/kg i.v. (single dose) | 29% increase in life span |

| Nude Mice | MX-1 Human Mammary Carcinoma Xenografts | 4 µg/kg i.v. (q7dx3) | Complete tumor regression in 4 out of 7 mice from day 39 |

Data compiled from multiple sources.[2][5]

Experimental Protocols

Biotransformation of Nemorubicin to PNU-159682 in Human Liver Microsomes

Objective: To determine the formation of PNU-159682 from nemorubicin in human liver microsomes and identify the responsible CYP enzyme.

Methodology:

-

Incubation: Pooled human liver microsomes (0.25 mg/mL) are incubated with nemorubicin (20 µmol/L) in the presence of an NADPH-generating system (0.5 mmol/L NADPH). The reaction is carried out at 37°C for 10 minutes.

-

Inhibition Studies: To identify the specific CYP isoform, parallel incubations are performed in the presence of selective chemical inhibitors. For CYP3A4, ketoconazole (1 µmol/L) or troleandomycin (100 µmol/L) are used.

-

Immunoinhibition: Further confirmation is achieved by pre-incubating the microsomes with monoclonal antibodies specific to different CYP isoforms (e.g., anti-CYP3A4/5, anti-CYP1A2, anti-CYP2C9) before adding nemorubicin.

-

Analysis: The formation of PNU-159682 is quantified using High-Performance Liquid Chromatography (HPLC) with radioactivity monitoring, as radiolabeled nemorubicin is often used. The identity of the metabolite is confirmed by comparing its retention time and ion fragmentation in tandem mass spectrometry with a synthetic PNU-159682 standard.[2]

Topoisomerase II Inhibition Assay (General Protocol)

Objective: To assess the inhibitory effect of PNU-159682 on topoisomerase II activity.

Methodology (based on kDNA decatenation assay):

-

Reaction Mixture: Purified human topoisomerase II enzyme is incubated with catenated kinetoplast DNA (kDNA) in a reaction buffer containing ATP.

-

Drug Incubation: PNU-159682 at various concentrations is added to the reaction mixture. A known topoisomerase II poison like etoposide (B1684455) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).

-

Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis.

-

Analysis: The gel is stained with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. Inhibition of topoisomerase II decatenation activity is observed as a decrease in the amount of decatenated (monomeric) kDNA and an increase in the amount of catenated kDNA substrate. The formation of linear kDNA indicates the stabilization of cleavage complexes (a hallmark of topoisomerase II poisons).

Synthesis of this compound for ADC Conjugation (Conceptual)

Objective: To derivatize PNU-159682 to introduce a carboxylic acid for linker attachment.

Methodology Overview:

-

Oxidation: PNU-159682 is subjected to an oxidation reaction to convert a suitable functional group into a carboxylic acid. For instance, a primary alcohol could be oxidized using an appropriate oxidizing agent.

-

Purification: The resulting this compound is purified using chromatographic techniques such as HPLC.

-

Linker Conjugation: The purified carboxylic acid derivative is then reacted with a linker molecule containing a reactive amine group, often in the presence of a coupling agent (e.g., DCC), to form a stable amide bond. The other end of the linker is designed to react with a specific functional group on the antibody (e.g., a thiol group on a cysteine residue).

Mandatory Visualizations

Discovery and Development Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Nemorubicin's Potency: A Technical Guide to the Metabolite PNU-159682 and its Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorubicin (B1684466) (MMDX) is a potent anthracycline analogue that has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma. A critical aspect of its efficacy lies in its metabolic activation to the highly cytotoxic derivative, PNU-159682. This metabolite exhibits cytotoxicity several orders of magnitude greater than its parent compound and other established anthracyclines like doxorubicin (B1662922).[1][2][3][] This technical guide provides an in-depth overview of PNU-159682, its formation, mechanism of action, and the experimental methodologies used for its characterization. Furthermore, it clarifies the role of PNU-159682 carboxylic acid as a key synthetic intermediate for the development of next-generation antibody-drug conjugates (ADCs).

Metabolic Bioactivation of Nemorubicin to PNU-159682

The conversion of nemorubicin to PNU-159682 is a crucial bioactivation step that significantly enhances its antitumor properties. This process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[5][6]

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the enzyme responsible for the conversion of nemorubicin (MMDX) to PNU-159682.

Materials:

-

Human liver microsomes (HLM)

-

Nemorubicin (MMDX)

-

NADPH regenerating system

-

cDNA-expressed human cytochrome P450s (CYPs)

-

CYP3A4 inhibitors (e.g., ketoconazole, troleandomycin)

-

Anti-CYP3A4/5 monoclonal antibody

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometry (MS/MS)

Methodology:

-

Incubation: Nemorubicin is incubated with human liver microsomes in the presence of an NADPH regenerating system to initiate metabolic reactions.[5]

-

Metabolite Identification: The reaction mixture is analyzed by HPLC to separate the parent drug from its metabolites. The retention time of the major metabolite is compared to that of a synthetic PNU-159682 standard.[5] Further structural confirmation is achieved through ion fragmentation analysis using tandem mass spectrometry.[5]

-

Enzyme Identification: To pinpoint the specific CYP enzyme, nemorubicin is incubated with a panel of individual cDNA-expressed human CYPs. The formation of PNU-159682 is monitored in each reaction.

-

Inhibition Studies: The role of CYP3A4 is confirmed through inhibition experiments. Nemorubicin is incubated with HLMs in the presence of specific CYP3A4 inhibitors (ketoconazole, troleandomycin) or a monoclonal antibody against CYP3A4/5. A significant reduction in PNU-159682 formation indicates CYP3A4's primary role.[6]

Diagram of Metabolic Conversion:

Caption: Metabolic conversion of Nemorubicin to PNU-159682 by CYP3A4.

Biological Activity and Mechanism of Action of PNU-159682

PNU-159682 is a highly potent cytotoxin that acts as a DNA topoisomerase II inhibitor and a DNA intercalating agent.[][7] Its mechanism of action is distinct from that of doxorubicin and involves the nucleotide excision repair (NER) system.[8][9] This unique mechanism may contribute to its activity in doxorubicin-resistant tumor cells.[8]

Cytotoxicity Data

The cytotoxic potential of PNU-159682 has been evaluated across a range of human tumor cell lines, demonstrating significantly lower IC70 values compared to nemorubicin and doxorubicin.

| Cell Line | Histotype | IC70 (nmol/L) of Doxorubicin | IC70 (nmol/L) of Nemorubicin (MMDX) | IC70 (nmol/L) of PNU-159682 | PNU-159682 Potency vs. MMDX (fold) | PNU-159682 Potency vs. Doxorubicin (fold) |

| HT-29 | Colon Carcinoma | 450 | 165 | 0.07 | 2360 | 6420 |

| A2780 | Ovarian Carcinoma | 181 | 144 | 0.08 | 1800 | 2260 |

| DU145 | Prostate Carcinoma | 1717 | 458 | 0.58 | 790 | 2960 |

| EM-2 | Laryngeal Carcinoma | 460 | 90 | 0.09 | 1000 | 5110 |

| Jurkat | T-cell Leukemia | 400 | 100 | 0.12 | 830 | 3330 |

| CEM | T-cell Leukemia | 578 | 210 | 0.27 | 780 | 2140 |

Data compiled from Quintieri et al., Clinical Cancer Research, 2005.[2][5]

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of PNU-159682 in comparison to nemorubicin and doxorubicin.

Materials:

-

Human tumor cell lines (e.g., HT-29, A2780, etc.)

-

Cell culture medium and supplements

-

PNU-159682, nemorubicin, and doxorubicin

-

Sulforhodamine B (SRB) assay kit

-

Microplate reader

Methodology:

-

Cell Seeding: Tumor cells are seeded into 96-well plates and allowed to attach overnight.

-

Drug Exposure: The cells are then exposed to a range of concentrations of PNU-159682, nemorubicin, and doxorubicin for a specified period (e.g., 1 hour).[7]

-

Drug Removal and Incubation: After the exposure period, the drug-containing medium is removed, and the cells are cultured in drug-free medium for a further 72 hours.[7]

-

Cell Viability Assessment: Cell viability is assessed using the SRB assay, which measures cellular protein content.

-

Data Analysis: The concentration of each compound that inhibits cell growth by 70% (IC70) is calculated from the dose-response curves.[7]

Diagram of Proposed Mechanism of Action:

Caption: Proposed mechanism of action of PNU-159682.

This compound: A Derivative for Antibody-Drug Conjugates

While PNU-159682 is the biologically active metabolite, "this compound" is a synthetic derivative designed to facilitate the development of antibody-drug conjugates (ADCs).[2][10][][12] The extreme potency of PNU-159682 makes it an ideal payload for targeted delivery to cancer cells via monoclonal antibodies, minimizing systemic toxicity.

The synthesis of this compound involves the oxidation of the primary alcohol on the C-14 side chain of PNU-159682 to a carboxylic acid. This carboxylic acid group then serves as a reactive handle for conjugation to a linker, which is subsequently attached to an antibody.

General Workflow for ADC Synthesis using this compound

Diagram of ADC Synthesis Workflow:

Caption: General workflow for ADC synthesis using this compound.

Conclusion

PNU-159682 is a pivotal metabolite of nemorubicin, endowed with extraordinary cytotoxic potency stemming from its unique mechanism of action involving topoisomerase II inhibition and the nucleotide excision repair system. The in-depth understanding of its formation and biological activity, as detailed in the provided protocols, is crucial for ongoing research and clinical development. The synthetic derivative, this compound, further extends the therapeutic potential of this potent cytotoxin by enabling its use in the targeted delivery platform of antibody-drug conjugates. This dual identity of PNU-159682 as both a potent metabolite and a versatile ADC payload underscores its significance in the landscape of modern cancer therapeutics.

References

- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20170360953A1 - Binding protein drug conjugates comprising anthracycline derivatives - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. aacrjournals.org [aacrjournals.org]

- 12. AU2020333565B2 - Method for preparing drug toxin PNU-159682 of antibody drug conjugate, and intermediate therein - Google Patents [patents.google.com]

Biological activity of PNU-159682 carboxylic acid

An In-Depth Technical Guide to the Biological Activity of PNU-159682 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-159682 is a remarkably potent second-generation anthracycline and the major active metabolite of the investigational drug nemorubicin (B1684466) (MMDX).[1][2][3][4] Its exceptional cytotoxicity, which is several orders of magnitude greater than that of its parent compound and conventional anthracyclines like doxorubicin, has positioned it as a payload of significant interest for the development of next-generation antibody-drug conjugates (ADCs).[2][4][5][6] This document provides a comprehensive overview of the biological activity of PNU-159682, focusing on its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization. It also addresses derivatives such as PNU-159682 carboxylic acid, which are engineered for ADC applications.

Biochemical Formation and Metabolism

PNU-159682 is not administered directly but is formed in vivo through the metabolic activation of nemorubicin.[1] This bioactivation is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, which is the major CYP isoform in the human liver.[1][2] The conversion involves an oxidative reaction on the methoxymorpholinyl group of nemorubicin.[1][4] Studies using human liver microsomes (HLM) have confirmed that CYP3A4 is the specific enzyme responsible for this transformation.[1][2] The rate of PNU-159682 formation correlates significantly with CYP3A-mediated activities, and the reaction can be markedly inhibited by CYP3A inhibitors like ketoconazole (B1673606) and troleandomycin.[1]

Molecular Mechanism of Action

The potent antitumor activity of PNU-159682 stems from a dual mechanism that targets DNA integrity and function.

-

DNA Intercalation and Alkylation: Like other anthracyclines, PNU-159682 intercalates into DNA.[7] However, it uniquely forms covalent adducts with double-stranded DNA, particularly in CG-rich sequences.[8][9] This reaction is rapid and results in stable adducts that create "virtual cross-links," effectively bridging the complementary DNA strands.[9] This DNA alkylation is a key differentiator from classic anthracyclines and contributes significantly to its high potency.[8]

-

Topoisomerase II Inhibition: PNU-159682 is a highly potent inhibitor of DNA topoisomerase II.[10][11][12] By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[7][] This action halts DNA replication and repair processes.[7]

The combined effect of DNA alkylation and topoisomerase II inhibition induces significant DNA damage, which triggers a cell cycle arrest, primarily in the S-phase.[14][15] This extensive damage ultimately leads to programmed cell death, or apoptosis.[][14] Furthermore, there is evidence that PNU-159682 and its derivatives can induce immunogenic cell death (ICD), which can stimulate an antitumor immune response.[7][15]

Quantitative Biological Data: In Vitro Cytotoxicity

PNU-159682 exhibits extraordinary potency across a wide range of human tumor cell lines. Its cytotoxicity is often measured by IC70 (the concentration required to inhibit cell growth by 70%) or IC50 values, which are consistently in the sub-nanomolar and even picomolar range.[2][16] This makes it thousands of times more potent than both nemorubicin and doxorubicin.[2][5][6]

Table 1: Comparative In Vitro Cytotoxicity (IC70) of PNU-159682

| Cell Line | Histotype | PNU-159682 (nmol/L) | MMDX (nmol/L) | Doxorubicin (nmol/L) |

|---|---|---|---|---|

| HT-29 | Colon Carcinoma | 0.081 | 191 | 520 |

| A2780 | Ovarian Carcinoma | 0.070 | 110 | 150 |

| DU145 | Prostate Carcinoma | 0.160 | 310 | 1100 |

| EM-2 | Leukemia | 0.577 | 455 | 1300 |

| Jurkat | Leukemia | 0.140 | 290 | 300 |

| CEM | Leukemia | 0.120 | 280 | 310 |

Data sourced from Quintieri et al., Clinical Cancer Research (2005).[2][17]

Table 2: Additional Reported In Vitro Cytotoxicity (IC50)

| Cell Line / Condition | IC50 Value | Reference |

|---|---|---|

| CAIX-expressing SKRC-52 | 25 nM | [10][] |

| General Range | 20 - 100 pM |[16] |

In Vivo Antitumor Activity

Preclinical studies in animal models have confirmed the potent antitumor efficacy of PNU-159682.

-

Disseminated Murine L1210 Leukemia: PNU-159682 demonstrated moderate activity, increasing the life span of treated mice.[2][17]

-

MX-1 Human Mammary Carcinoma Xenografts: The compound showed remarkable effectiveness in nude mice.[1][2] At a dose of 4 μg/kg administered intravenously, PNU-159682 led to complete tumor regression in a majority of the treated animals.[10]

-

ADC Formulations: When used as a payload in an antibody-drug conjugate, a PNU-159682 derivative achieved complete tumor regression and durable responses in non-small cell lung cancer (NSCLC) and colorectal cancer models at a single dose of 1.0 mg/kg.[18]

Application in Antibody-Drug Conjugates (ADCs)

Due to its extreme potency, PNU-159682 is too toxic for systemic administration as a standalone agent.[6] Its primary application is as a cytotoxic payload in ADCs, which use monoclonal antibodies to deliver the drug specifically to tumor cells, minimizing systemic exposure.[18]

To be attached to an antibody via a linker, PNU-159682 must be chemically modified. This is where derivatives such as This compound become relevant.[19][20] A carboxylic acid group provides a reactive handle for conjugation to a linker molecule. While the core mechanism of action is retained by the PNU-159682 warhead, the linker and conjugation chemistry are critical for the stability, efficacy, and safety of the final ADC.[]

Detailed Experimental Protocols

Protocol 1: PNU-159682 Formation in Human Liver Microsomes

-

Preparation: Pooled human liver microsomes (HLM) are suspended in a potassium phosphate (B84403) buffer.

-

Incubation: Nemorubicin (e.g., 20 µmol/L) is added to the HLM suspension. The reaction is initiated by adding an NADPH-generating system.

-

Reaction: The mixture is incubated at 37°C for a set time (e.g., 10-30 minutes).

-

Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.

-

Analysis: After centrifugation to remove protein, the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to identify and quantify the formation of PNU-159682 by comparing its retention time and ion fragmentation to a synthetic standard.[1]

Protocol 2: In Vitro Cytotoxicity Sulforhodamine B (SRB) Assay

-

Cell Plating: Human tumor cell lines are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are exposed to a range of concentrations of PNU-159682 (e.g., 0-500 nM) for a short period (e.g., 1 hour).[10]

-

Washout & Incubation: The drug-containing medium is removed, and cells are washed and cultured in fresh, compound-free medium for a longer period (e.g., 72 hours).[10]

-

Fixation: Cells are fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Quantification: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader, which is proportional to the cell mass.

-

Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition, and ICx values (e.g., IC50 or IC70) are determined.

Protocol 3: DNA Adduct Formation Analysis

-

Incubation: A double-stranded DNA oligonucleotide with a known sequence (e.g., containing a 5'-CCCGGG-3' core) is incubated with PNU-159682 at 37°C.[8]

-

Denaturation: The reaction mixture is analyzed under denaturing conditions to separate the DNA strands.

-

Electrophoresis: The sample is run on a denaturing polyacrylamide gel (DPAGE). Covalent adduct formation is detected as a shift in the electrophoretic mobility of the DNA strands (i.e., they run slower).[8][9]

-

HPLC-MS Analysis: For detailed characterization, the reaction mixture is analyzed by ion-pair reverse-phase HPLC. The fractions corresponding to adducts are collected and further analyzed by micro-HPLC/mass spectrometry to determine the stoichiometry (e.g., one or two PNU-159682 molecules per duplex DNA) and the site of adduction.[8][9]

Conclusion

PNU-159682 is a bioactivated metabolite of nemorubicin with exceptionally high potency as an anticancer agent. Its dual mechanism, involving both potent topoisomerase II inhibition and the formation of covalent DNA adducts, makes it a powerful cytotoxic molecule. While its systemic toxicity precludes its use as a conventional chemotherapeutic, its properties make it an ideal payload for antibody-drug conjugates. Derivatives such as this compound are key to enabling the stable and effective conjugation of this warhead to tumor-targeting antibodies, representing a promising strategy in the ongoing development of targeted cancer therapies.

References

- 1. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 14. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. a.storyblok.com [a.storyblok.com]

- 16. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. researchgate.net [researchgate.net]

- 18. | BioWorld [bioworld.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PNU-159682 Carboxylic Acid: A Potent Topoisomerase II Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PNU-159682 is the highly potent, primary active metabolite of the third-generation anthracycline nemorubicin (B1684466) (MMDX).[1][2] Classified as a DNA topoisomerase II inhibitor, its mechanism of action is multifaceted, involving DNA intercalation, the formation of stable DNA adducts, and the induction of irreversible DNA double-strand breaks, ultimately leading to apoptosis.[][4] Its cytotoxicity surpasses that of its parent compound and doxorubicin (B1662922) by several thousand-fold, positioning it as a powerful cytotoxin for the development of next-generation therapeutics, particularly as a payload for antibody-drug conjugates (ADCs).[][5] This document provides a comprehensive technical overview of PNU-159682's mechanism of action, quantitative potency, and the experimental protocols used for its evaluation.

Core Mechanism of Topoisomerase II Inhibition

Topoisomerase II enzymes are critical for resolving topological DNA problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. PNU-159682 exerts its potent cytotoxic effects by disrupting this catalytic cycle.

The mechanism of action for PNU-159682 is distinct from classic anthracyclines like doxorubicin. While it does inhibit topoisomerase II, its primary mode of action appears to be driven by its ability to form exceptionally stable, covalent adducts with DNA.[4][6] This interaction effectively creates "virtual cross-links," trapping the topoisomerase II enzyme in its cleavage complex and leading to permanent DNA double-strand breaks.[6] This potent DNA damage response triggers a cell cycle arrest, predominantly in the S-phase, and culminates in massive, irreversible apoptosis.[7][8] Interestingly, direct enzymatic assays show that PNU-159682 is a weak inhibitor of the topoisomerase II unknotting activity at high concentrations, suggesting its profound cytotoxicity is more a result of DNA damage than pure catalytic inhibition.[][9][10]

Caption: Mechanism of PNU-159682 action on the Topoisomerase II catalytic cycle.

Quantitative Data: Cytotoxicity

PNU-159682 exhibits extraordinary potency against a wide range of human tumor cell lines, with IC70 values consistently in the sub-nanomolar range. This represents a potency that is orders of magnitude greater than both doxorubicin and its parent compound, nemorubicin (MMDX).

| Cell Line | Histotype | Doxorubicin IC70 (nmol/L) | MMDX IC70 (nmol/L) | PNU-159682 IC70 (nmol/L) | Fold Increase vs. MMDX | Fold Increase vs. Doxorubicin |

| A2780 | Ovarian Carcinoma | 181 | 68 | 0.07 | 971 | 2586 |

| IGROV | Ovarian Carcinoma | 490 | 250 | 0.31 | 806 | 1581 |

| MCF-7 | Breast Carcinoma | 1717 | 578 | 0.58 | 997 | 2960 |

| LoVo | Colon Carcinoma | 785 | 185 | 0.23 | 804 | 3413 |

| A549 | Lung Carcinoma | 1150 | 450 | 0.19 | 2368 | 6053 |

| DU145 | Prostate Carcinoma | 1350 | 500 | 0.21 | 2381 | 6428 |

| Data compiled from Quintieri et al., 2005, which reports IC70 values.[5] |

Additional studies have reported an IC50 of 25 nM on CAIX-expressing SKRC-52 cells.[][9]

Cellular Response to PNU-159682

Treatment with PNU-159682 initiates a cascade of cellular events distinct from other anthracyclines. Unlike doxorubicin, which primarily causes a G2/M phase arrest, PNU-159682 induces a potent block in the S-phase of the cell cycle.[7][8] This arrest is a direct consequence of the extensive DNA damage caused by the compound. The cellular machinery recognizes the damage, halting DNA synthesis and ultimately triggering programmed cell death. The effect is irreversible, leading to massive apoptosis even after short exposure times.[7]

Caption: Cellular response pathway following exposure to PNU-159682.

Experimental Protocols

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a large network of interlocked DNA circles. This reaction is unique to Topoisomerase II.[11][12]

Methodology:

-

Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

-

2 µL of 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP).

-

200 ng of kinetoplast DNA (kDNA) substrate.

-

1 µL of PNU-159682 at various concentrations (or solvent for control).

-

Nuclease-free water to a volume of 19 µL.

-

-

Enzyme Initiation: Add 1 µL of human Topoisomerase IIα enzyme (1-5 units) to initiate the reaction. Include a "no enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2-5 µL of Stop Solution/Loading Dye (e.g., 10% SDS, 0.125% bromophenol blue, 25% glycerol). To remove the protein covalently bound to the DNA, digest with Proteinase K (50 µg/ml).[13]

-

Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose (B213101) gel. Perform electrophoresis at 5-10 V/cm until the dye front has migrated sufficiently.[12]

-

Visualization: Stain the gel with ethidium (B1194527) bromide or another suitable DNA stain, destain briefly with water, and visualize the DNA bands under a UV transilluminator.

-

Analysis of Results:

-

No Enzyme Control: A single band of catenated kDNA that remains in the loading well.

-

Enzyme Control (no inhibitor): Decatenated kDNA mini-circles will migrate into the gel as a distinct band.

-

Inhibitor-Treated Samples: Inhibition of decatenation results in a dose-dependent decrease in the intensity of the decatenated mini-circle band and an increase in the catenated kDNA remaining in the well.

-

Caption: Experimental workflow for the Topoisomerase II kDNA decatenation assay.

In Vitro Cytotoxicity Assay (Sulforhodamine B)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is commonly used to assess the cytotoxicity of chemical compounds on cultured cells.[10]

Methodology:

-

Cell Plating: Seed human tumor cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Expose the cells to a range of concentrations of PNU-159682 (e.g., from 0.01 nM to 100 nM) for a defined period. For potent compounds like PNU-159682, a short exposure (e.g., 1 hour) followed by washing and incubation in compound-free medium for 72 hours is an effective protocol.[10]

-

Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

-

Staining: Add 0.4% (w/v) Sulforhodamine B solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Wash and Dry: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell survival relative to the untreated control cells. Plot the percentage of survival versus drug concentration to determine the IC50 or IC70 value (the concentration of drug that inhibits cell growth by 50% or 70%, respectively).

Conclusion

PNU-159682 is an exceptionally potent cytotoxic agent whose mechanism of action, centered on the formation of stable DNA adducts and subsequent inhibition of Topoisomerase II, distinguishes it from classical anthracyclines. Its sub-nanomolar potency makes it an ideal candidate for targeted cancer therapies, most notably as a payload for antibody-drug conjugates, where its extreme power can be selectively delivered to tumor cells, minimizing systemic toxicity. The detailed protocols and quantitative data presented herein provide a foundational guide for researchers and drug developers working with this promising anti-cancer molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. nbe-therapeutics.com [nbe-therapeutics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. topogen.com [topogen.com]

Structural Analysis of PNU-159682 Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 carboxylic acid is a highly potent cytotoxic agent and a key component in the development of Antibody-Drug Conjugates (ADCs). As a derivative of PNU-159682, a metabolite of the anthracycline nemorubicin, it exerts its anticancer effects through a distinct mechanism of action involving the inhibition of DNA topoisomerase II and the induction of DNA damage.[1][2] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, detailed experimental protocols for its characterization, and an exploration of its mechanism of action and associated signaling pathways.

Physicochemical and Structural Data

A thorough structural elucidation of this compound is paramount for its application in drug development. The following tables summarize key physicochemical and representative spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C32H33NO14 |

| Molecular Weight | 659.6 g/mol |

| IUPAC Name | (2''S,3''R,4'S)-4-(10-((4S,5R,6S)-4-hydroxy-6-methyl-5-(morpholin-4-yl)tetrahydro-2H-pyran-2-yloxy)-6,8,11-trihydroxy-1-methoxy-5,12-dioxo-5,6,7,8,9,10,11,12-octahydrotetracen-8-yl)-2-hydroxy-4-oxobutanoic acid |

| CAS Number | 1204819-92-0[3] |

| Appearance | Reddish solid |

| Solubility | Soluble in DMSO |

Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Note: This is representative data for a similar anthracycline scaffold and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.0 - 13.0 | br s | 1H | Carboxylic acid OH |

| 7.5 - 8.0 | m | 3H | Aromatic protons |

| 5.0 - 5.5 | m | 2H | Anomeric and other sugar protons |

| 4.0 - 4.5 | m | 4H | Methylene protons adjacent to nitrogen |

| 3.5 - 4.0 | m | 4H | Methylene protons adjacent to oxygen |

| 3.8 | s | 3H | Methoxy protons |

| 2.0 - 3.0 | m | 6H | Aliphatic protons |

| 1.2 | d | 3H | Methyl protons on sugar moiety |

Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Note: This is representative data for a similar anthracycline scaffold and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.

| Chemical Shift (δ, ppm) | Assignment |

| 180 - 185 | Carbonyl carbons (quinone) |

| 170 - 175 | Carboxylic acid carbonyl |

| 155 - 160 | Aromatic carbons attached to oxygen |

| 110 - 140 | Aromatic carbons |

| 95 - 105 | Anomeric carbon |

| 60 - 80 | Carbons of the sugar moiety |

| 56 | Methoxy carbon |

| 20 - 40 | Aliphatic carbons |

| 16 | Methyl carbon on sugar moiety |

Table 4: Representative Mass Spectrometry Data (ESI-MS)

Note: This is representative data and expected fragmentation patterns. Actual m/z values may differ.

| m/z (amu) | Interpretation |

| 660.20 | [M+H]⁺ |

| 682.18 | [M+Na]⁺ |

| 642.19 | [M-H₂O+H]⁺ |

| 497.14 | [M - sugar moiety+H]⁺ |

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound typically starts from PNU-159682. The following is a generalized protocol based on known chemical transformations of similar molecules.

Materials:

-

PNU-159682

-

Anhydrous dichloromethane (B109758) (DCM)

-

A suitable protected dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM, methanol)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Reaction Setup: Dissolve PNU-159682 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Add the protected dicarboxylic acid anhydride and a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution). Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a gradient of methanol (B129727) in DCM.

-

Final Purification: For high purity, perform preparative HPLC purification.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structural Characterization Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

b) Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the instrument to scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

-

Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural confirmation.

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions.

Topoisomerase II Inhibition Assay

This assay determines the ability of this compound to inhibit the decatenation activity of human topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

ATP

-

Stop Buffer/Loading Dye

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing assay buffer, ATP, and kDNA.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

-

Visualization: Stain the gel with a DNA stain and visualize under UV light. Decatenated DNA will migrate into the gel, while catenated DNA will remain in the well.

-

Data Analysis: Quantify the amount of decatenated DNA in each lane to determine the inhibitory activity of this compound.

Mechanism of Action and Signaling Pathway

This compound, as a derivative of PNU-159682, functions as a potent DNA topoisomerase II inhibitor. Its mechanism of action involves intercalating into DNA and forming adducts, which stabilizes the topoisomerase II-DNA cleavage complex.[2][4] This leads to the accumulation of double-strand breaks in the DNA, triggering a DNA damage response (DDR). The DDR, in turn, activates cell cycle checkpoints, primarily causing an arrest in the S-phase of the cell cycle, and ultimately leads to apoptosis.[5]

The following diagrams illustrate the proposed mechanism of action and the subsequent signaling pathway.

Caption: Mechanism of this compound action on DNA and Topoisomerase II.

Caption: Signaling pathway initiated by this compound-induced DNA damage.

Conclusion

This compound is a promising cytotoxic agent for the development of targeted cancer therapies. Its potent inhibition of topoisomerase II and induction of a robust DNA damage response underscore its therapeutic potential. This guide provides a foundational understanding of its structural analysis and mechanism of action, offering valuable insights for researchers and drug development professionals. Further investigation into the specific structural details and biological activity of this compound will be crucial for its successful clinical translation.

References

In Vitro Cytotoxicity of PNU-159682 and its Carboxylic Acid Derivative: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-159682, a potent metabolite of the anthracycline nemorubicin (B1684466), has demonstrated exceptional cytotoxic activity against a range of human tumor cell lines in vitro. This technical guide provides a comprehensive analysis of the available data on the in vitro cytotoxicity of PNU-159682, with a particular focus on its carboxylic acid derivative utilized in the development of Antibody-Drug Conjugates (ADCs). While specific quantitative cytotoxicity data for PNU-159682 carboxylic acid as a standalone agent is not extensively available in the public domain, the profound potency of the parent compound, PNU-159682, underscores its significance as a powerful cytotoxic payload. This document summarizes the cytotoxic profile of PNU-159682, outlines relevant experimental methodologies, and illustrates the putative signaling pathways involved in its mechanism of action.

Introduction

PNU-159682 is a major bioactive metabolite of nemorubicin, formed in human liver microsomes primarily by the cytochrome P450 enzyme CYP3A4.[1][2] It belongs to the anthracycline class of natural products and has garnered significant interest as a highly potent cytotoxic agent for use in ADCs.[3][4] The carboxylic acid derivative of PNU-159682 serves as a functionalized handle for conjugation to linker molecules in ADC constructs.[5][][] This guide will focus on the cytotoxic properties of the core compound, PNU-159682, to provide a foundational understanding for researchers working with its derivatives.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of PNU-159682 has been evaluated against various human tumor cell lines, demonstrating significantly greater potency compared to its parent compound, nemorubicin (MMDX), and the widely used anthracycline, doxorubicin.

Table 1: In Vitro Cytotoxicity of PNU-159682 Against Human Tumor Cell Lines

| Cell Line | Histotype | IC70 (nM) | Fold Potency Increase vs. MMDX | Fold Potency Increase vs. Doxorubicin |

| HT-29 | Colon Carcinoma | 0.07 | 2,360 | 6,420 |

| A2780 | Ovarian Carcinoma | 0.58 | 790 | 2,100 |

| DU145 | Prostate Carcinoma | 0.15 | Not Reported | Not Reported |

| EM-2 | Not Specified | 0.12 | Not Reported | Not Reported |

| Jurkat | T-cell Leukemia | 0.08 | Not Reported | Not Reported |

| CEM | T-cell Leukemia | 0.09 | Not Reported | Not Reported |

Data sourced from Quintieri et al., 2005.[1]

Experimental Protocols

The following section outlines a general methodology for assessing the in vitro cytotoxicity of compounds like PNU-159682, based on standard cell viability assays.

Cell Culture and Maintenance

Human tumor cell lines (e.g., HT-29, A2780, DU145) are cultured in appropriate media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (Sulforhodamine B Assay)

A common method to assess cytotoxicity is the Sulforhodamine B (SRB) assay.

-

Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: PNU-159682 is serially diluted to the desired concentrations in culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells. The IC70 (or IC50) values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

As an anthracycline, PNU-159682 is believed to exert its cytotoxic effects primarily through the inhibition of DNA topoisomerase II and the induction of DNA damage, ultimately leading to apoptosis.

Putative Signaling Pathway for PNU-159682-Induced Apoptosis

The following diagram illustrates the likely signaling cascade initiated by PNU-159682.

Caption: Proposed signaling pathway of PNU-159682-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The logical flow of an in vitro cytotoxicity study is depicted below.

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

PNU-159682 is an exceptionally potent cytotoxic agent with sub-nanomolar activity against a variety of human cancer cell lines. While the direct in vitro cytotoxicity data for its carboxylic acid derivative is not as readily available, the profound anti-cancer properties of the parent molecule provide a strong rationale for its use as a payload in Antibody-Drug Conjugates. The methodologies and pathways described herein offer a foundational guide for researchers and drug development professionals engaged in the preclinical evaluation of PNU-159682 and its analogues. Further studies are warranted to elucidate the specific cytotoxic profile of the carboxylic acid derivative and to fully understand its mechanism of action.

References

PNU-159682 Carboxylic Acid: An In-Depth Technical Guide for Cancer Cell Line Screening

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 is a highly potent metabolite of the anthracycline antibiotic nemorubicin.[1] It exhibits exceptional cytotoxicity against a broad range of cancer cell lines, with potencies reported to be thousands of times greater than that of doxorubicin.[1] The carboxylic acid derivative of PNU-159682, often functionalized with linkers such as ethylenediamine (B42938) (EDA) for conjugation, is a key component in the development of antibody-drug conjugates (ADCs). This guide provides a detailed overview of the technical aspects of utilizing PNU-159682 carboxylic acid and its derivatives for in vitro cancer cell line screening, including experimental protocols, quantitative data, and visualization of its mechanism of action.

Mechanism of Action

PNU-159682 and its derivatives primarily function as potent DNA topoisomerase II inhibitors.[1] This inhibition leads to DNA damage, triggering cell cycle arrest and ultimately apoptosis. A key derivative, PNU-EDA, has been shown to induce a cell cycle arrest in the S-phase, a distinct mechanism compared to other anthracyclines like Doxorubicin which typically cause a G2/M-phase block. Furthermore, the cytotoxic effects of PNU-EDA are partially dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, highlighting a unique mode of action.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of PNU-159682 across various human cancer cell lines. This data provides a comparative reference for its high potency.

Table 1: IC50 Values of PNU-159682 in Non-Hodgkin's Lymphoma (NHL) Cell Lines

| Cell Line | IC50 (nM) |

| BJAB.Luc | 0.10 |

| Granta-519 | 0.020 |

| SuDHL4.Luc | 0.055 |

| WSU-DLCL2 | 0.1 |

Data sourced from MedChemExpress, demonstrating potency against various NHL cell lines.[1]

Table 2: IC70 Values of PNU-159682 in Various Human Tumor Cell Lines

| Cell Line | IC70 (nM) |

| HT-29 (Colon) | 0.081 |

| A2780 (Ovarian) | 0.577 |

| DU145 (Prostate) | N/A |

| EM-2 (Breast) | N/A |

| Jurkat (T-cell leukemia) | N/A |

| CEM (T-cell leukemia) | N/A |

Subnanomolar IC70 values highlight the broad and potent activity of PNU-159682.[1] Note: Specific values for DU145, EM-2, Jurkat, and CEM were not available in the provided search results, though the source indicates subnanomolar IC70 ranges for a panel including these lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the screening of this compound and its derivatives.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of the this compound derivative. Include appropriate vehicle controls. Incubate for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

DNA Damage Quantification: γH2AX Staining by Flow Cytometry

This protocol details the detection of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.

Materials:

-

Cells treated with this compound derivative

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody: anti-γH2AX

-

Secondary antibody: fluorescently-conjugated (e.g., FITC or Alexa Fluor 488)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the treated and control cells with PBS.

-

Fixation: Resuspend the cells in fixation buffer and incubate for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then resuspend in permeabilization buffer for 15 minutes at room temperature.

-

Primary Antibody Staining: Wash the cells and resuspend in a blocking buffer (e.g., PBS with 1% BSA). Add the primary anti-γH2AX antibody and incubate for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Staining: Wash the cells and resuspend in blocking buffer. Add the fluorescently-conjugated secondary antibody and incubate for 30-60 minutes at room temperature, protected from light.

-

Analysis: Wash the cells and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Cells treated with this compound derivative

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest and wash the treated and control cells with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro screening of this compound.

Signaling Pathway

Caption: Proposed signaling pathway for this compound cytotoxicity.

References

An In-depth Technical Guide on the Core Early-Stage Research of PNU-159682 and its Carboxylic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 is a highly potent, semi-synthetic anthracycline and a major metabolite of the investigational drug nemorubicin (B1684466) (MMDX).[1][2][3] Its exceptional cytotoxicity has led to its investigation as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the early-stage research on PNU-159682 and its derivative, PNU-159682 carboxylic acid, focusing on their synthesis, mechanism of action, and preclinical anti-tumor activity. While substantial data exists for PNU-159682, publicly available information on its carboxylic acid derivative is limited, primarily positioning it as a synthetic intermediate for ADC development.

This compound: An Overview

This compound (CAS 1204819-92-0) is a derivative of PNU-159682.[1][4][5][6][] While commercially available and described as a potent ADC cytotoxin, specific preclinical data on its biological activity, such as in vitro cytotoxicity and in vivo efficacy, are not extensively available in the public domain.[4][5][6] Its primary role in early-stage research appears to be as a key intermediate in the synthesis of linker-payload conjugates for ADCs.

Synthesis of this compound

A disclosed method for synthesizing this compound involves the oxidation of PNU-159682. One described protocol utilizes sodium periodate (B1199274) (NaIO4) to achieve this transformation, which sets the stage for linker attachment in ADC development.[8]

PNU-159682: The Parent Compound

Mechanism of Action

PNU-159682 exerts its potent anti-tumor effects through a multi-faceted mechanism of action. As a DNA topoisomerase II inhibitor, it interferes with the enzyme's ability to manage DNA topology, leading to DNA damage.[2] Additionally, PNU-159682 is known to intercalate into DNA, further disrupting DNA replication and transcription.[9] Recent studies suggest that PNU-159682-based ADCs can induce immunogenic cell death, thereby stimulating an anti-tumor immune response.[10] A derivative of PNU-159682, PNU-EDA, has been shown to arrest cells and inhibit DNA synthesis in the S-phase, a distinct mechanism compared to other anthracyclines like Doxorubicin which typically cause a G2/M-phase block.[10]

Caption: Mechanism of action of PNU-159682 leading to cancer cell death.

Data Presentation

In Vitro Cytotoxicity of PNU-159682